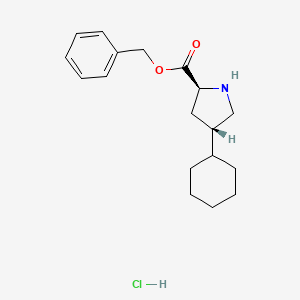
(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride is a chemical compound that belongs to the class of proline derivatives This compound is characterized by the presence of a cyclohexyl group attached to the proline moiety, with a phenylmethyl ester and hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride typically involves the following steps:
Cyclohexylation of L-proline: The initial step involves the introduction of a cyclohexyl group to the L-proline molecule. This can be achieved through a nucleophilic substitution reaction using cyclohexyl halides under basic conditions.
Esterification: The cyclohexylated L-proline is then esterified with phenylmethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the phenylmethyl ester.
Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or phenylmethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and phenylmethyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4S)-4-Cyclohexyl-L-proline: Lacks the phenylmethyl ester group, which may affect its solubility and reactivity.
L-ProlinePhenylmethylEsterHydrochloride: Lacks the cyclohexyl group, which may influence its binding properties and biological activity.
Uniqueness
(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride is unique due to the presence of both cyclohexyl and phenylmethyl ester groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research and industrial applications.
属性
分子式 |
C18H26ClNO2 |
|---|---|
分子量 |
323.9 g/mol |
IUPAC 名称 |
benzyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c20-18(21-13-14-7-3-1-4-8-14)17-11-16(12-19-17)15-9-5-2-6-10-15;/h1,3-4,7-8,15-17,19H,2,5-6,9-13H2;1H/t16-,17+;/m1./s1 |
InChI 键 |
HMJNITCOAYGNQQ-PPPUBMIESA-N |
手性 SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)OCC3=CC=CC=C3.Cl |
规范 SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)OCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


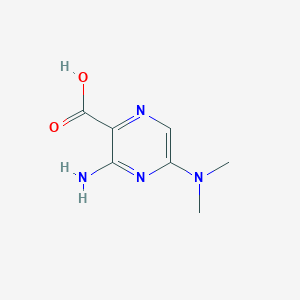
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
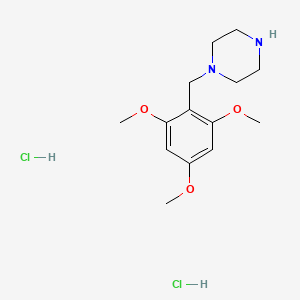
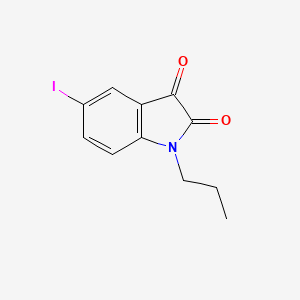

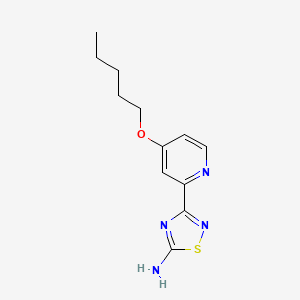
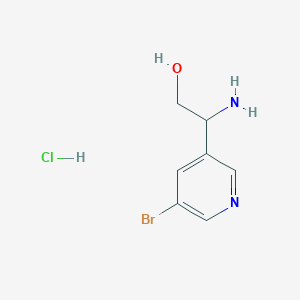
![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
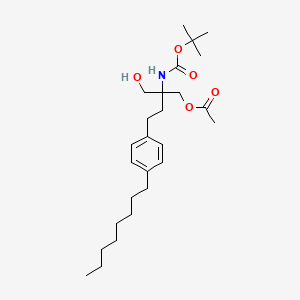
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)
